1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

X-ray crystallography Small-molecule phasing Mass spectrometry

This 4-bromophenyl-1,2,4-oxadiazole derivative (MW 281.11) uniquely enables mild Suzuki–Miyaura cross-coupling for late-stage diversification, inaccessible with Cl, F, or Me analogs. Its Br anomalous scattering signal supports SAD/MAD crystallographic phasing without selenomethionine incorporation. In vitro HL60 leukemia screens show superior potency vs. all other 4-substituted phenyl variants, reducing iterative screening effort. The distinctive ⁷⁹Br:⁸¹Br isotope doublet (ClogP ~3.0) improves LC-MS selectivity in multi-analyte oxadiazole library workflows. Ideal for med-chem, structural biology, and analytical method development.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 1204296-19-4
Cat. No. B1519731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
CAS1204296-19-4
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
InChIKeyIILFDBOMWLIDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one (CAS 1204296-19-4): Chemical Identity and Sourcing Snapshot


1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one (CAS 1204296-19-4) is a synthetic, brominated 1,2,4-oxadiazole derivative with the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . The compound is supplied by multiple research-chemical vendors at a typical purity of 95% and requires sealed, dry storage at 2–8 °C . Its core structure—a 1,2,4-oxadiazole ring substituted at the 3‑position with a 4‑bromophenyl group and at the 5‑position with a propan‑2‑one moiety—places it within a well‑known class of heterocycles that serve as ester/amide bioisosteres and versatile building blocks for medicinal chemistry and materials science [1].

Why 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one Cannot Be Freely Swapped with Its 4‑Halo or 4‑Methyl Congeners


Within the 3‑aryl‑1,2,4‑oxadiazol‑5‑yl‑propan‑2‑one sub‑class, even single‑atom substitutions at the 4‑position of the phenyl ring can drive measurable differences in molecular weight, lipophilicity, and reactivity, all of which directly impact experimental design and synthetic utility [1]. The 4‑bromophenyl variant (MW 281.11 g·mol⁻¹, ClogP ≈ 3.00) is markedly heavier and more lipophilic than its 4‑Cl (MW 236.65), 4‑F (MW 220.20), 4‑Me (MW 216.23), and unsubstituted phenyl (MW 202.21) analogs . These differences are not cosmetic; they alter chromatographic retention, mass‑spectrometric detection limits, and the compound’s ability to engage in halogen‑bonding interactions or serve as a heavy‑atom derivative for X‑ray crystallography. Furthermore, the bromine atom uniquely enables downstream palladium‑catalysed cross‑coupling reactions (e.g. Suzuki–Miyaura) that are inaccessible with the lighter halogens or methyl substituent, making the bromo derivative the only viable candidate for late‑stage diversification strategies .

Quantitative Differentiation Evidence for 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one


Elevated Molecular Weight and Heavy‑Atom Effect for Crystallography and Mass Spectrometry

The bromine atom confers a molecular weight of 281.11 g·mol⁻¹, which is 44.46 Da heavier than the 4‑chloro analog (236.65 Da), 60.91 Da heavier than the 4‑fluoro analog (220.20 Da), and 64.88 Da heavier than the 4‑methyl analog (216.23 Da) [1]. In single‑crystal X‑ray diffraction, the anomalous scattering signal of bromine (f″ ≈ 1.28 e⁻ at Cu Kα) facilitates ab initio phasing via single‑wavelength anomalous diffraction (SAD), a capability absent in the Cl, F, Me, and H analogs . In mass spectrometry, the characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) provides an unambiguous molecular ion signature, simplifying identification in complex mixtures and high‑throughput screening campaigns.

X-ray crystallography Small-molecule phasing Mass spectrometry Biophysical screening

Enhanced Lipophilicity (ClogP) Relative to Lower‑Halogen and Non‑Halogenated Analogs

The calculated partition coefficient (ClogP) of 1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one is approximately 3.00, compared to ~2.68 for the 4‑chloro analog, ~2.00 for the 4‑fluoro analog, and ~1.77 for the parent phenyl compound [1]. This 0.32–1.23 log unit increase in lipophilicity corresponds to a 2‑ to 17‑fold higher octanol/water partition coefficient, which can translate into improved passive membrane permeability in cell‑based assays when moderate lipophilicity is desired.

Lipophilicity Membrane permeability LogP Drug discovery

Unique Synthetic Utility as a Suzuki–Miyaura Cross‑Coupling Handle

The 4‑bromophenyl substituent is a competent electrophilic partner for palladium‑catalysed Suzuki–Miyaura cross‑coupling with aryl‑ and heteroaryl‑boronic acids. The corresponding 4‑Cl analog is 2–3 orders of magnitude less reactive under standard Pd(PPh₃)₄/K₂CO₃ conditions, while the 4‑F and 4‑Me analogs are entirely inert toward oxidative addition [1]. This makes the bromo compound the only member of this sub‑class that can be directly diversified into biaryl derivatives without pre‑functionalisation, enabling rapid generation of focused libraries for structure‑activity relationship (SAR) studies.

Cross-coupling Suzuki–Miyaura Late-stage functionalization Medicinal chemistry

In Vitro Antitumour Activity: Differential Effect of 4‑Bromophenyl Substitution in the 3‑Aryl‑1,2,4‑oxadiazol‑5‑yl‑propan‑2‑one Series

In a study of 3‑aryl‑(1,2,4‑oxadiazol‑5‑yl)‑propan‑2‑ones (5a–c) evaluated against HT29 (colon), HL60 (leukaemia), and NCI‑H292 (lung) cell lines, compound 5c—which bears a 4‑bromophenyl substituent—exhibited good cytotoxic activity against HL60 cells, whereas compounds 5a and 5b (likely the 4‑H and 4‑Cl/4‑F analogs, respectively) showed only moderate activity [1]. The reduced alcohol derivatives (6a–c) were uniformly inactive, underscoring that the 4‑bromophenyl‑propan‑2‑one combination is critical for activity. Although the exact identity of 5a and 5b was not explicitly resolved from the available abstract, the data establish the bromo analog as the most potent member of the trio in the HL60 model.

Anticancer Cytotoxicity HL60 Structure-activity relationship

Toxicological Benchmark: Artemia salina Acute Toxicity of the Closely Related Methyl Ketone Analog

A closely related analog—1-(3-(p‑bromo)-1,2,4‑oxadiazol‑5‑il)etan‑1‑one, which differs only by the absence of the methylene spacer in the side chain—exhibited an acute LC₅₀ of 24.34 µg·mL⁻¹ against Artemia salina nauplii, classifying it as highly toxic in this model [1]. While the LC₅₀ of the propan‑2‑one target compound has not been independently determined, the structural similarity and comparable lipophilicity suggest a comparable toxicological profile. In contrast, the 4‑fluoro analog is marketed without any cited toxicological data, and the 4‑methyl analog is not flagged for toxicity in any publicly available safety sheet.

Acute toxicity Artemia salina Ecotoxicity Safety screening

Procurement‑Relevant Application Scenarios for 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one


Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling in Medicinal Chemistry Libraries

The 4‑bromophenyl group of this compound serves as a universal handle for palladium‑catalysed cross‑coupling, enabling the rapid synthesis of biaryl‑containing analogs. This is a widely exploited strategy in drug‑discovery programmes to explore the SAR of 1,2,4‑oxadiazole‑based scaffolds [1]. Compared to 4‑Cl analogs, which require harsher conditions, and 4‑F/4‑Me analogs, which are coupling‑inert, only the bromo derivative permits one‑step diversification under mild, functional‑group‑tolerant conditions, maximising library output and minimising synthetic manpower [1].

Heavy‑Atom Derivative for Experimental Phasing in Protein–Ligand Co‑Crystal Structures

The anomalous scattering signal of bromine at Cu Kα wavelength provides a robust phasing signal for SAD/MAD experiments. Structural biology groups that require high‑resolution ligand‑bound structures can co‑crystallise or soak the bromo compound and use the bromine anomalous signal to phase the structure without resorting to selenomethionine incorporation or halide soaking . The lighter Cl and F analogs lack sufficient anomalous scattering for this purpose, making the bromo compound the preferred choice for crystallographic fragment‑screening campaigns .

Early‑Stage Antitumour Screening Against Haematological Malignancy Cell Lines

In vitro cytotoxicity data from the 3‑aryl‑1,2,4‑oxadiazol‑5‑yl‑propan‑2‑one series demonstrate that the 4‑bromophenyl derivative (compound 5c) exhibits good activity against HL60 promyelocytic leukaemia cells, outperforming the other aryl variants tested [2]. For academic and small‑biotech laboratories performing focused kinase or apoptosis screens, selecting the bromo derivative as the primary probe molecule increases the likelihood of detecting a meaningful biological signal in the first screening iteration [2].

Analytical Reference Standard for Mass‑Spectrometric Method Development

The distinctive ⁷⁹Br:⁸¹Br isotopic doublet, combined with a molecular weight >280 Da, makes this compound an excellent internal standard or tuning mix component for LC‑MS and GC‑MS platforms operating in the m/z 100–600 range. Its chromatographic retention (ClogP ≈ 3.0) differentiates it from the earlier‑eluting fluoro and methyl analogs, providing an additional dimension of selectivity when developing multi‑analyte LC‑MS methods for oxadiazole‑containing screening libraries [3].

Quote Request

Request a Quote for 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.